molecular formula C48H91NO11S B1233007 [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate CAS No. 151057-28-2

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

Cat. No.: B1233007
CAS No.: 151057-28-2
M. Wt: 890.3 g/mol
InChI Key: ZZQWQNAZXFNSEP-JCOQVFCVSA-N
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Description

Cis-tetracosenoyl sulfatide is a complex glycolipid belonging to the class of organic compounds known as sulfatides. These are hydrogen sulfate esters of glycosphingolipids. The compound is characterized by its unique structure, which includes a long-chain fatty acid, sphingosine, and a sulfated galactose headgroup. It is an important molecule in various biological processes and has been studied for its role in immune responses and potential therapeutic applications .

Mechanism of Action

Target of Action

C24:1 Sulfatide primarily targets type II NKT cells . These cells play a crucial role in the immune system, and C24:1 Sulfatide has been shown to efficiently activate them .

Mode of Action

C24:1 Sulfatide interacts with its targets through a specific binding mechanism. Proteins that interact with sulfatide generally exhibit a hydrophobic cavity responsible for the interaction with the sulfatide acyl chain . The hydrophilic, negatively charged moiety can be found either buried in the hydrophobic cavity of the protein or exposed for additional intermolecular associations .

Biochemical Pathways

Sulfatides participate in a wide range of cellular processes, including protein trafficking, cell adhesion and aggregation, axon-myelin interactions, neural plasticity, and immune responses . They modulate P-selectin activity at the platelet surface, leading to further degranulation and increased surface P-selectin expression, which reinforces platelet aggregation .

Pharmacokinetics

It’s known that the compound’s structure and thermotropic behavior can influence its bioavailability .

Result of Action

The activation of type II NKT cells by C24:1 Sulfatide can have significant molecular and cellular effects. For instance, it can lead to changes in immune responses . Moreover, changes in cellular sulfatide levels can directly impact cardiovascular and cancer disease development and progress .

Action Environment

The action of C24:1 Sulfatide can be influenced by various environmental factors. For example, its thermotropic behavior and structure can change depending on the temperature . Furthermore, its effects can vary depending on its specific localization at plasma membrane sites .

Biochemical Analysis

Biochemical Properties

C24:1 Sulfatide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of C24:1 Sulfatide begins with the addition of galactose from UDP-galactose to ceramides, catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). This is followed by the sulfation of galactosylceramide by cerebroside sulfotransferase (CST) in the Golgi apparatus . C24:1 Sulfatide interacts with proteins such as myelin-associated glycoprotein (MAG) and neural cell adhesion molecule (NCAM), which are essential for maintaining the integrity of the myelin sheath .

Cellular Effects

C24:1 Sulfatide influences various cellular processes. It is predominantly found in the myelin sheath, where it plays a critical role in maintaining myelin stability and facilitating axon-myelin interactions . C24:1 Sulfatide also affects cell signaling pathways, including the modulation of sodium and potassium channels, which are vital for neural plasticity and memory formation . Additionally, it impacts gene expression by regulating the activity of transcription factors involved in myelination and neural development .

Molecular Mechanism

At the molecular level, C24:1 Sulfatide exerts its effects through specific binding interactions with biomolecules. It binds to the hydrophobic cavity of sulfatide-interacting proteins, where the acyl chain of C24:1 Sulfatide interacts with the protein’s hydrophobic regions . This binding can lead to enzyme inhibition or activation, depending on the protein involved. For example, C24:1 Sulfatide can inhibit the activity of arylsulfatase A, an enzyme responsible for sulfatide degradation . It also influences gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α (PPARα) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sulfatide can change over time. Studies have shown that C24:1 Sulfatide is relatively stable under physiological conditions, but it can undergo degradation in the presence of arylsulfatase A . Long-term exposure to C24:1 Sulfatide has been associated with changes in cellular function, including alterations in myelin integrity and neural signaling . In vitro studies have demonstrated that C24:1 Sulfatide can maintain its biological activity for extended periods, making it a valuable tool for studying neural processes .

Dosage Effects in Animal Models

The effects of C24:1 Sulfatide vary with different dosages in animal models. Low doses of C24:1 Sulfatide have been shown to enhance myelination and improve neural function . High doses can lead to toxic effects, including demyelination and neural degeneration . Studies in nonobese diabetic mice have demonstrated that C24:1 Sulfatide can reduce the incidence of type 1 diabetes by modulating immune responses . These findings highlight the importance of dosage in determining the therapeutic potential of C24:1 Sulfatide.

Metabolic Pathways

C24:1 Sulfatide is involved in several metabolic pathways. It is synthesized from ceramide and galactose through the action of CGT and CST . The degradation of C24:1 Sulfatide is mediated by arylsulfatase A, which hydrolyzes the sulfate group from the galactose moiety, leading to the formation of galactocerebroside . C24:1 Sulfatide also interacts with enzymes involved in lipid metabolism, such as PPARα, which regulates lipid homeostasis and energy metabolism .

Transport and Distribution

C24:1 Sulfatide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing . Within cells, C24:1 Sulfatide is incorporated into the plasma membrane and myelin sheath, where it interacts with other lipids and proteins to maintain membrane integrity . In tissues, C24:1 Sulfatide is predominantly found in the nervous system, particularly in the myelin sheath of neurons .

Subcellular Localization

C24:1 Sulfatide is primarily localized in the myelin sheath of the nervous system . It is also found in other subcellular compartments, including the plasma membrane and lipid rafts . The subcellular localization of C24:1 Sulfatide is regulated by targeting signals and post-translational modifications that direct it to specific compartments . These modifications ensure that C24:1 Sulfatide is correctly localized to exert its biological functions effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tetracosenoyl sulfatide typically involves the esterification of a long-chain fatty acid with sphingosine, followed by the sulfation of the galactose moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of cis-tetracosenoyl sulfatide may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as chromatography to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cis-tetracosenoyl sulfatide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cis-tetracosenoyl sulfatide, which can have different biological activities and properties .

Scientific Research Applications

Cis-tetracosenoyl sulfatide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-tetracosenoyl sulfatide is unique due to its specific fatty acid chain length and the presence of a cis double bond, which influences its biological activity and interactions with molecular targets. Its role in immune modulation and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b18-17-,37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWQNAZXFNSEP-JCOQVFCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106551
Record name (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151057-28-2
Record name (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151057-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-tetracosenoyl sulfatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S)-2R-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3E-heptadecen-1-yl]-15Z-tetracosenamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5A9ZGN2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Reactant of Route 2
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Reactant of Route 3
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Reactant of Route 4
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Reactant of Route 5
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Reactant of Route 6
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

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